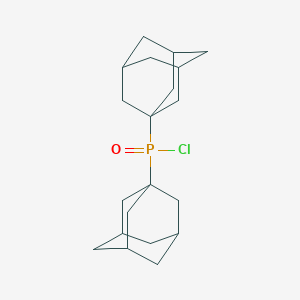
DI-1-Adamantylphosphinic chloride
Cat. No. B136732
M. Wt: 352.9 g/mol
InChI Key: RTFVOXURDFZPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07449601B2
Procedure details


This example illustrates the formation of di-1-adamantylphosphine oxide from di-1-adamantylphosphinic chloride in two steps, the first step resulting in the formation of di-1-adamantylphosphine.


Identifiers


|
REACTION_CXSMILES
|
[C:1]12([PH:11](=O)[C:12]34[CH2:21][CH:16]5[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]5)[CH2:13]3)[CH2:19]4)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C12(P(Cl)(C34CC5CC(CC(C5)C3)C4)=O)CC3CC(CC(C3)C1)C2>>[C:1]12([PH:11][C:12]34[CH2:13][CH:14]5[CH2:15][CH:16]([CH2:17][CH:18]([CH2:20]5)[CH2:19]3)[CH2:21]4)[CH2:2][CH:3]3[CH2:9][CH:7]([CH2:6][CH:5]([CH2:4]3)[CH2:10]1)[CH2:8]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)P(C23CC1CC(CC(C2)C1)C3)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)P(=O)(C23CC1CC(CC(C2)C1)C3)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)PC23CC1CC(CC(C2)C1)C3
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
